molecular formula C19H21N5O2 B2582275 N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-66-4

N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2582275
CAS No.: 483993-66-4
M. Wt: 351.41
InChI Key: VBHBDJYYPSIFOM-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with functional groups that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrazole Ring: Starting with a suitable nitrile precursor, the tetrazole ring can be formed through a [2+3] cycloaddition reaction with sodium azide under acidic conditions.

    Amide Bond Formation: The tetrazole-containing intermediate is then coupled with 2,5-dimethylphenylamine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

    Methoxyphenyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-3-(2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide: Similar structure but with the methoxy group in a different position on the phenyl ring.

Uniqueness

N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group at the 2-position of the phenyl ring, combined with the tetrazole and amide functionalities, provides a distinct profile that can be exploited in various applications.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-12-8-9-13(2)16(10-12)20-19(25)15(18-21-23-24-22-18)11-14-6-4-5-7-17(14)26-3/h4-10,15H,11H2,1-3H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHBDJYYPSIFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(CC2=CC=CC=C2OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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